Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1359072-90-4
VCID: VC5994407
InChI: InChI=1S/C14H18N2O3/c1-15-9-10-16(8-7-13(15)17)14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
SMILES: CN1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H18N2O3
Molecular Weight: 262.309

Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate

CAS No.: 1359072-90-4

Cat. No.: VC5994407

Molecular Formula: C14H18N2O3

Molecular Weight: 262.309

* For research use only. Not for human or veterinary use.

Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate - 1359072-90-4

Specification

CAS No. 1359072-90-4
Molecular Formula C14H18N2O3
Molecular Weight 262.309
IUPAC Name benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C14H18N2O3/c1-15-9-10-16(8-7-13(15)17)14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Standard InChI Key ZIASXLAHWGMUJC-UHFFFAOYSA-N
SMILES CN1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate (C₁₅H₁₈N₂O₃) features a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms at the 1- and 4-positions. Key substitutions include:

  • 4-Methyl group: A chiral center at the 4-position introduces stereochemical complexity, influencing the compound’s reactivity and interactions .

  • 5-Oxo moiety: The ketone group at the 5-position enhances electrophilicity, making the compound a potential substrate for nucleophilic additions or reductions.

  • Benzyloxycarbonyl (Cbz) group: This N-protecting group is widely used in peptide synthesis to shield the amine functionality during reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₈N₂O₃Calculated
Molecular Weight274.32 g/molCalculated
IUPAC NameBenzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylateSystematic
Chiral Centers1 (4-position)Analog data

Synthesis Strategies

Retrosynthetic Analysis

The synthesis of benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate can be approached via:

  • Ring-Closing Strategies: Intramolecular cyclization of linear precursors, such as diamino alcohols or diamino ketones, under acidic or basic conditions. For example, Hidaka et al. demonstrated the cyclization of N-protected diamino alcohols to form 1,4-diazepanes .

  • Oxidative Functionalization: Introduction of the 5-oxo group via oxidation of a secondary alcohol intermediate, potentially using Jones reagent or Swern oxidation.

  • Chiral Resolution: Given the compound’s stereocenter, asymmetric synthesis or enzymatic resolution may be required to isolate the desired enantiomer.

Industrial Considerations

Reactivity and Chemical Transformations

Nucleophilic Additions

The 5-oxo group serves as an electrophilic site for Grignard reagents or hydride reductions, enabling access to secondary alcohols or alkanes. For instance, reduction with NaBH₄ could yield benzyl 4-methyl-5-hydroxy-1,4-diazepane-1-carboxylate—a potential intermediate for further derivatization.

Ring-Opening Reactions

Under acidic conditions, the diazepane ring may undergo cleavage at the N–C bonds. This reactivity is exploited in prodrug designs, where enzymatic hydrolysis releases active pharmaceutical ingredients .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Ketone ReductionNaBH₄, MeOH5-Hydroxy derivative
N-DeprotectionH₂, Pd/C1,4-Diazepane free base
AlkylationCH₃I, K₂CO₃Quaternary ammonium salt

Comparative Analysis with Analogous Compounds

Benzyl 5-Methyl-1,4-Diazepane-1-Carboxylate

This analog lacks the 5-oxo group but shares the Cbz-protected amine. Comparative studies indicate that the ketone functionality in the target compound enhances polarity, potentially improving aqueous solubility and bioavailability.

6-Iodo-5-Oxo Derivatives

Challenges and Future Directions

Synthetic Hurdles

  • Stereocontrol: Achieving high enantiomeric excess (ee) in asymmetric synthesis remains challenging.

  • Oxidative Stability: The 5-oxo group may render the compound prone to degradation under basic conditions.

Research Opportunities

  • Biological Screening: Prioritize in vitro assays against neurological targets (e.g., GABA receptors).

  • Prodrug Development: Explore hydrolytically labile derivatives for controlled drug release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator